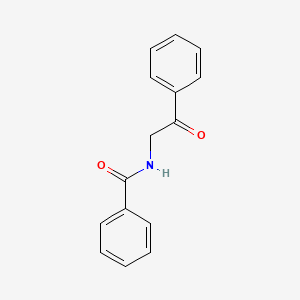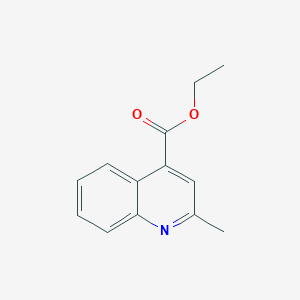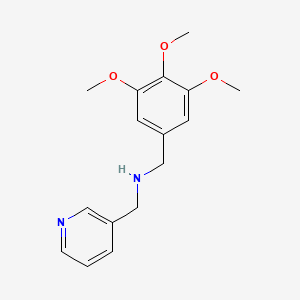
5-(Pyrrolidin-1-yl)furan-2-carbaldéhyde
Vue d'ensemble
Description
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde is an organic compound that features a furan ring substituted with a pyrrolidine group and an aldehyde functional group. This compound is of interest due to its unique structure, which combines the reactivity of an aldehyde with the stability and electronic properties of the furan and pyrrolidine rings.
Applications De Recherche Scientifique
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and as a building block for materials science research.
Mécanisme D'action
Target of Action
It is known that the pyrrolidine ring, a component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a part of this compound, is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .
Biochemical Pathways
The pyrrolidine ring, a component of this compound, is known to influence biological activity, including the structure–activity relationship (sar) of the studied compounds .
Analyse Biochimique
Biochemical Properties
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses and metabolic pathways . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces. These interactions can lead to the modulation of enzyme activity, either inhibiting or activating specific biochemical pathways.
Cellular Effects
The effects of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde on various cell types and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to modulate the expression of genes involved in cell proliferation and apoptosis. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux.
Molecular Mechanism
At the molecular level, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves the formation of covalent bonds with active site residues or non-covalent interactions with allosteric sites. Furthermore, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde can influence gene expression by interacting with transcription factors or epigenetic regulators, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity . In vitro and in vivo studies have shown that prolonged exposure to 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde can lead to long-term changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are often dose-dependent and can vary based on the experimental conditions.
Metabolic Pathways
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in cellular metabolism . These interactions can lead to changes in metabolic flux and the levels of specific metabolites. For example, 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde has been shown to modulate the activity of enzymes involved in the tricarboxylic acid cycle and oxidative phosphorylation, thereby influencing energy production and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes through specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization to specific cellular compartments. The distribution of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde can also be influenced by its chemical properties, such as solubility and stability.
Subcellular Localization
The subcellular localization of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde is essential for its activity and function . This compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the localization of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde can affect its interactions with other biomolecules and its overall biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde typically involves the reaction of furan-2-carbaldehyde with pyrrolidine under specific conditions. One common method is to use a condensation reaction where furan-2-carbaldehyde is reacted with pyrrolidine in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving controlled temperatures and pressures, as well as the use of solvents to enhance the reaction rate and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, while the pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution on the furan ring can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3), while nucleophilic substitution on the pyrrolidine ring can involve reagents like alkyl halides.
Major Products Formed
Oxidation: 5-(Pyrrolidin-1-yl)furan-2-carboxylic acid.
Reduction: 5-(Pyrrolidin-1-yl)furan-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Furan-2-carbaldehyde: Lacks the pyrrolidine ring, making it less versatile in biological applications.
Pyrrolidine-2-carbaldehyde: Lacks the furan ring, which affects its electronic properties and reactivity.
5-(Pyrrolidin-1-yl)thiophene-2-carbaldehyde: Similar structure but with a thiophene ring instead of a furan ring, which can alter its chemical behavior.
Uniqueness
5-(Pyrrolidin-1-yl)furan-2-carbaldehyde is unique due to the combination of the furan ring, pyrrolidine ring, and aldehyde group. This combination provides a balance of stability, reactivity, and biological activity that is not found in many other compounds, making it a valuable molecule for research and industrial applications.
Propriétés
IUPAC Name |
5-pyrrolidin-1-ylfuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-7-8-3-4-9(12-8)10-5-1-2-6-10/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZLGFEAULCWLDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355444 | |
| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84966-28-9 | |
| Record name | 5-(Pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80355444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(pyrrolidin-1-yl)furan-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




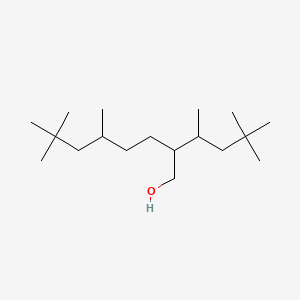
![4-(4-Chlorophenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347380.png)
![4-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine](/img/structure/B1347381.png)

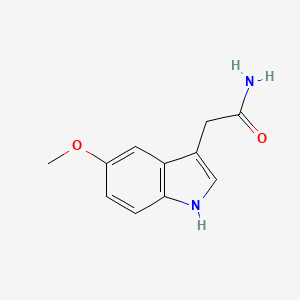
![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)
